Tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate is a useful research compound. Its molecular formula is C14H21ClN4O2 and its molecular weight is 312.79 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Intermediate Compounds
Tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate serves as a key intermediate in the synthesis of various compounds with potential applications in scientific research. For instance, it has been used in the practical synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a critical intermediate in developing potent deoxycytidine kinase (dCK) inhibitors. This synthesis involves converting commercially available compounds through multiple steps to achieve the desired intermediate, offering an economical alternative to other methods (Zhang et al., 2009).
Role in Anticancer Drug Synthesis
This compound is also vital in synthesizing small molecule anticancer drugs. A study by Zhang, Ye, Xu, and Xu (2018) described a rapid and high-yield method to synthesize tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another important intermediate for small molecule anticancer drugs. This synthesis from commercially available piperidin-4-ylmethanol demonstrates the compound's significance in developing new therapeutics (Zhang et al., 2018).
Application in Biologically Active Compounds
The this compound derivative is crucial in synthesizing biologically active compounds, such as crizotinib. Kong et al. (2016) demonstrated the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in such compounds. This synthesis underscores the compound's role in producing agents with potential therapeutic applications (Kong et al., 2016).
Structural Studies
Extensive structural studies have been conducted on similar compounds, providing insights into their molecular configuration and potential applications. Didierjean et al. (2004) conducted X-raystudies on tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and related compounds. Their findings reveal detailed structural characteristics, such as the orientation of side chains and molecular packing, which are crucial for understanding their reactivity and potential applications in various fields, including material science and drug design (Didierjean et al., 2004).
Relevance in Histamine Receptor Ligand Development
The compound has been instrumental in synthesizing ligands for the histamine H4 receptor. Altenbach et al. (2008) described the synthesis of a series of 2-aminopyrimidines as ligands for this receptor, starting from a pyrimidine hit. They demonstrated the potential of these compounds in developing therapeutics for anti-inflammatory and antinociceptive applications (Altenbach et al., 2008).
Contribution to Molecular Pharmacology
Further, the compound has contributed to advancements in molecular pharmacology. Hougaard et al. (2009) presented a new small molecule, closely related to tert-butyl esters, as an activator of small-conductance Ca2+-activated K+ channels. This research highlights the compound's role in developing new therapeutics targeting specific ion channels (Hougaard et al., 2009).
Future Directions
Properties
IUPAC Name |
tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-6-4-10(5-7-19)18-12-8-11(15)16-9-17-12/h8-10H,4-7H2,1-3H3,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZGMUJBIFJFDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624594 | |
Record name | tert-Butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939986-76-2 | |
Record name | 1,1-Dimethylethyl 4-[(6-chloro-4-pyrimidinyl)amino]-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=939986-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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